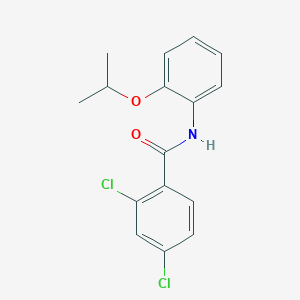

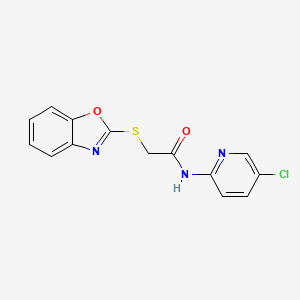

2,4-dichloro-N-(2-isopropoxyphenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzamide derivatives, including those similar to 2,4-dichloro-N-(2-isopropoxyphenyl)benzamide, typically involves strategic functionalization of the benzamide moiety with various substituents. Studies have demonstrated the synthesis of related compounds through methods such as refluxing specific precursors with thionyl chloride in dry toluene, followed by treatment with carboxylic acids in the presence of triethylamine to yield the desired benzamide derivatives (Saeed et al., 2010).

Molecular Structure Analysis

The molecular structure of benzamide compounds is often analyzed using X-ray crystallography, which provides detailed information on the crystalline structure and molecular geometry. For example, a related compound's crystal structure was elucidated, showing how the dihedral angles between aromatic rings and the orientation of nitro groups significantly impact the molecule's overall structure and properties (Saeed et al., 2010).

Chemical Reactions and Properties

Benzamide derivatives engage in various chemical reactions, reflecting their reactive nature. The functional groups present in these molecules, such as nitro, chloro, and methoxy groups, play crucial roles in their reactivity, allowing for further chemical modifications and applications. The synthesis processes often involve nucleophilic substitution reactions, highlighting the chemical versatility of the benzamide scaffold.

Physical Properties Analysis

The physical properties of benzamide derivatives, including solubility, melting points, and crystallinity, are influenced by their molecular structure. The presence of substituents such as dichloro and isopropoxyphenyl groups affects these properties significantly. For instance, modifications in the benzamide structure can enhance solubility in various organic solvents, facilitating their use in diverse chemical applications (Liaw et al., 2002).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Chemoselective Synthesis : Research highlights the chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates, resulting in compounds of biological interest, including those structurally similar to 2,4-dichloro-N-(2-isopropoxyphenyl)benzamide. These compounds have been identified by simple chemical tests and characterized by analytical and spectral data, indicating their potential for further chemical and biological applications (Singh et al., 2017).

Antimicrobial Properties : Acylthiourea derivatives, akin to this compound, have been synthesized and shown significant antimicrobial activity, particularly against strains known for biofilm formation, such as Pseudomonas aeruginosa and Staphylococcus aureus. This underscores the potential of these compounds for developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Applications in Materials Science

Polymer Synthesis : The synthesis of polyamides with flexible main-chain ether linkages derived from compounds structurally related to this compound demonstrates their applicability in creating new materials. These polymers exhibit noncrystalline structures, high solubility in polar solvents, and form transparent, flexible, and tough films, indicating their potential for various industrial applications (Hsiao et al., 2000).

Molecular Docking and Biological Activity

Anticancer Activity : Compounds structurally similar to this compound have been synthesized and evaluated for their in vitro anticancer activity, demonstrating significant activity against tumor cell lines. This suggests the potential of these compounds in anticancer drug development (Salahuddin et al., 2014).

Mécanisme D'action

Propriétés

IUPAC Name |

2,4-dichloro-N-(2-propan-2-yloxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO2/c1-10(2)21-15-6-4-3-5-14(15)19-16(20)12-8-7-11(17)9-13(12)18/h3-10H,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIASZROEOGZVOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(2-furylmethylene)-2-[(5-{[(2-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5506171.png)

![2-methyl-4-phenyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)nicotinamide dihydrochloride](/img/structure/B5506178.png)

![5-[(4-amino-1-piperidinyl)carbonyl]-3-methyl-1-(2-phenylethyl)-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5506181.png)

![1-[(2-methylphenoxy)acetyl]-1H-benzimidazole](/img/structure/B5506185.png)

![[2-(2-methyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)](/img/structure/B5506206.png)

![3-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5506222.png)

![1,3,7-trimethyl-8-[(1-methyl-1H-imidazol-2-yl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5506226.png)

![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B5506229.png)